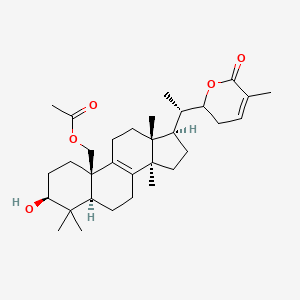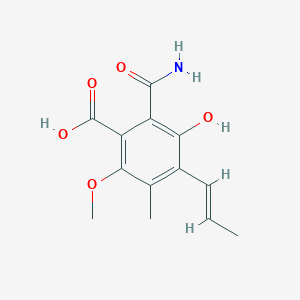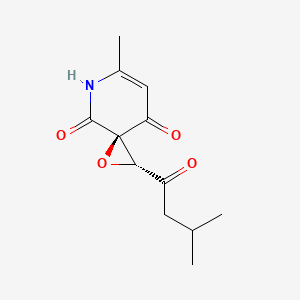![molecular formula C7H14N2 B1248370 1,5-Diazabicyclo[4.3.0]nonane CAS No. 57672-23-8](/img/structure/B1248370.png)
1,5-Diazabicyclo[4.3.0]nonane
概要
説明
Synthesis Analysis
The synthesis of 1,5-Diazabicyclo[4.3.0]nonane derivatives has been explored through various methods. For instance, 1,2-diazabicyclo[3,3,1]nonane and 1,9-diazabicyclo[4,3,0]nonane were synthesized from piperidineacetic acid via their nitroso-derivatives, leading to compounds like 3-oxo-1,2 diazabicyclo[3,3,1]nonane and 8-oxo-1,9-diazabicyclo[4,3,0]nonane (Mikhlina et al., 1969).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction. For example, the structure of 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and its N-BH3 adducts were determined, showcasing the compound's ability to form mono- or di-adducts (Cadenas‐Pliego et al., 1993).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its reactivity and potential for further chemical modifications. For instance, 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane derivatives were synthesized, showcasing the compound's versatility in undergoing nitration reactions (Kuznetsov et al., 1990).
科学的研究の応用
Photolatent Base Initiators
1,5-Diazabicyclo[4.3.0]nonane has been employed in the synthesis of benzyl amidine photolatent base initiators, a process involving its preparation from 1,5-diazabicyclo[4.3.0]nonene (DBN) and subsequent reaction with benzyl compounds. This application is significant in the field of photochemistry due to the high yield and purity achieved in these syntheses, underscoring its potential in photobase generator development (Xiao-qing, 2013).
Synthesis of Amidine Photobase Generators
This compound is also pivotal in the synthesis of novel amidine photobase generators. Its interaction with various bromoacetophenene compounds leads to high yields and purity, demonstrating its utility in synthesizing compounds with significant photosensitivities (Xiao-qin, 2014).
Structural Studies
The structural aspects of this compound derivatives have been a subject of study. This includes synthesizing specific derivatives like 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and analyzing their structures through techniques like NMR and X-ray diffraction. Such studies provide insights into the chemical behavior and potential applications of these compounds (Cadenas-Pliego et al., 1993).
Liposomal Delivery Systems
There is significant research exploring the use of this compound derivatives in designing liposomal delivery systems. These systems can release water-soluble compounds in response to external stimuli, such as pH changes. This application is particularly relevant in the field of drug delivery and nanotechnology (Veremeeva et al., 2021).
Organic-Inorganic Perovskite Ferroelectrics
This compound is also instrumental in the design and preparation of organic-inorganic perovskite ferroelectrics. Its unique molecular structure enables the development of materials with distinct ferroelectric properties, useful in various electronic applications (Han et al., 2022).
Modifying Liposomal Membranes
Further expanding on its role in liposomal technologies, derivatives of this compound have been synthesized for their potential as lipid bilayer modifiers. These compounds can undergo conformational changes under various conditions, making them suitable for the development of stimulus-responsive liposomal containers (Veremeeva et al., 2019).
作用機序
Target of Action
DBN is an amidine base . Its primary targets are organic compounds that require a strong base for their reactions .
Mode of Action
DBN interacts with its targets by acting as a catalyst in organic synthesis . It facilitates various reactions such as Michael additions, aldol condensations, eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .
Biochemical Pathways
DBN is involved in several biochemical pathways. For instance, it can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .
Pharmacokinetics
It is a liquid at room temperature, with a boiling point of 95-98 °C/7.5 mmHg and a density of 1.005 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of DBN’s action depend on the specific reaction it is catalyzing. For example, in the synthesis of β-carbolines, DBN facilitates the transformation of tetrahydro-β-carbolines into β-carbolines . In the Friedel−Crafts acylation reaction, DBN helps in the regioselective C-acylation of pyrroles and indoles .
Safety and Hazards
DBN is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
将来の方向性
特性
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJZNUBLMAEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454890 | |
| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57672-23-8 | |
| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-Diazabicyclo[4.3.0]nonane in organic synthesis?
A1: this compound serves as a valuable building block in the synthesis of various complex molecules. One notable application is its incorporation into herbicide safeners, specifically those designed to protect corn crops from the harmful effects of imidazolinone herbicides like imazethapyr []. The compound's structure allows for the attachment of different functional groups, making it a versatile intermediate in organic synthesis [].
Q2: Can you describe a synthetic route for this compound and its derivatives?
A2: Researchers have successfully synthesized this compound derivatives through a one-pot synthesis approach. This method involves a ring closure and acylation reaction using readily available starting materials like levulinic acid, 1,3-propanediamine, and dichloroacetyl chloride []. The reaction conditions, including solvent, temperature, and molar ratio of reactants, significantly influence the yield []. Modifications to this approach, such as using different diamines and acyl chlorides, can lead to a variety of substituted this compound derivatives [].
Q3: How is the structure of this compound derivatives confirmed?
A3: The structure of these compounds is rigorously characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), Mass Spectrometry (MS), and elemental analysis [, ]. These methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds.
Q4: What are the potential applications of this compound derivatives in agriculture?
A4: Research indicates that certain derivatives, such as N-Dichloroacetyl-3,6-dimethyl-3-ethyl-9-oxo-1,5-diazabicyclo[4.3.0]nonane, exhibit promising herbicide safener activity []. These safeners can protect crops like maize from the damaging effects of herbicides like chlorsulfuron, enhancing crop yield and reducing herbicide application [, ].
Q5: Is this compound found naturally?
A5: Interestingly, this compound is also a product of spermine oxidation []. Spermine is a naturally occurring polyamine involved in various cellular processes. This finding suggests potential biological relevance for this compound and warrants further investigation.
Q6: Are there alternative synthetic routes to this compound and its derivatives?
A6: While the one-pot synthesis is efficient, exploring alternative routes is crucial for improving yield, selectivity, and cost-effectiveness. Research on selective C-N bond cleavage of spermine coordinated to cobalt(III) complexes offers a novel approach []. This method could potentially lead to more sustainable and environmentally friendly synthesis of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

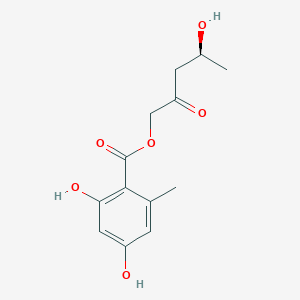

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
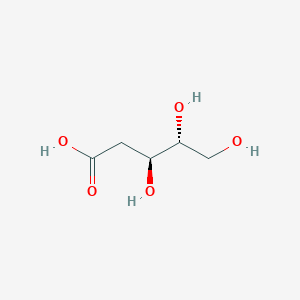

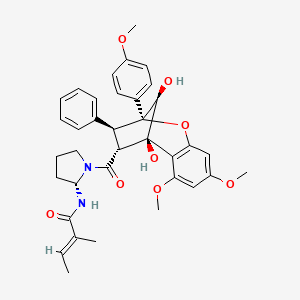
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
